Desulfinative Homocoupling Yield: 95% for 3,4-Dimethoxy vs. 92% for Unsubstituted Benzenesulfinate Under Identical Pd-Catalyzed Conditions
In a direct head-to-head substrate scope study under optimized Pd(OAc)₂/DTBP conditions in CH₃CN at 60 °C for 8 h, sodium 3,4-dimethoxybenzenesulfinate produced 3,3′,4,4′-tetramethoxy-1,1′-biphenyl in 95% isolated yield . Under the same conditions, sodium benzenesulfinate gave biphenyl in 92% yield, sodium 4-methoxybenzenesulfinate gave 93%, sodium 4-methylbenzenesulfinate gave 90%, and sodium 4-tert-butylbenzenesulfinate gave 94% . The 3,4-dimethoxy-substituted sulfinate thus ranks among the highest-yielding substrates in this study, surpassing both the unsubstituted parent and the mono-methoxy analog.
| Evidence Dimension | Isolated yield of Pd-catalyzed desulfinative homocoupling to symmetric biaryl |
|---|---|
| Target Compound Data | 95% isolated yield (3,3′,4,4′-tetramethoxy-1,1′-biphenyl) |
| Comparator Or Baseline | Sodium benzenesulfinate: 92% (biphenyl); Sodium 4-methoxybenzenesulfinate: 93%; Sodium 4-methylbenzenesulfinate: 90%; Sodium 4-tert-butylbenzenesulfinate: 94% |
| Quantified Difference | +3 percentage points vs. sodium benzenesulfinate; +2 vs. 4-methoxy; +5 vs. 4-methyl; +1 vs. 4-tert-butyl |
| Conditions | Pd(OAc)₂ (1 mol%), DTBP (0.5 mmol), CH₃CN (1.0 mL), 60 °C, 8 h, under air |
Why This Matters
In multi-step synthetic sequences, even a 3–5% per-step yield advantage can translate into >20% improvement in overall yield after four steps, directly affecting process economics and feasibility at scale.
